molecular formula C10H10O2S2 B022159 Furfuryl 2-methyl-3-furyl disulfide CAS No. 109537-55-5

Furfuryl 2-methyl-3-furyl disulfide

カタログ番号: B022159
CAS番号: 109537-55-5
分子量: 226.3 g/mol
InChIキー: FVCZDGBJCOHRKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Furfuryl 2-methyl-3-furyl disulfide (CAS: Not explicitly listed; synthesized via Bunte salt and 2-methyl-3-furanthiol) is a sulfur-containing heterocyclic compound critical in flavor chemistry. It is synthesized through the reaction of α-furfuryl chloride with sodium thiosulfate, followed by nucleophilic substitution with 2-methyl-3-furanthiol under alkaline conditions, yielding 31.7% purified product . Its structure is confirmed via IR, MS, and ¹H-NMR . The compound exhibits a sulfureous, meaty aroma with onion and roasted beef nuances, contributing to savory profiles in food systems .

特性

IUPAC Name

3-(furan-2-ylmethyldisulfanyl)-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-8-10(4-6-11-8)14-13-7-9-3-2-5-12-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCZDGBJCOHRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148975
Record name Furfuryl 2-methyl-3-furyl disulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Strong, sulfurous aroma
Record name Furfuryl 2-methyl-3-furyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Soluble in pentane, diethyl ether, Soluble (in ethanol)
Record name Furfuryl 2-methyl-3-furyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.277-1.283
Record name Furfuryl 2-methyl-3-furyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1515/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

109537-55-5
Record name 3-[(2-Furanylmethyl)dithio]-2-methylfuran
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Record name Furfuryl 2-methyl-3-furyl disulfide
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Record name Furfuryl 2-methyl-3-furyl disulfide
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Record name Furan, 3-[(2-furanylmethyl)dithio]-2-methyl
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Record name FURFURYL 2-METHYL-3-FURYL DISULFIDE
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Record name Furfuryl 2-methyl-3-furyl disulfide
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URL http://www.hmdb.ca/metabolites/HMDB0032288
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準備方法

Reaction Mechanism and Conditions

The reaction proceeds via the oxidation of 2-methyl-3-furanthiol by DMSO, which acts as both a solvent and an oxidizing agent. The general reaction scheme is as follows:

2 2-Methyl-3-furanthiol+DMSOFurfuryl 2-methyl-3-furyl disulfide+Dimethyl sulfide+H2O2 \text{ 2-Methyl-3-furanthiol} + \text{DMSO} \rightarrow \text{this compound} + \text{Dimethyl sulfide} + \text{H}_2\text{O}

Critical parameters include:

  • Molar ratio : 2-methyl-3-furanthiol to DMSO (1:0.5–1:10).

  • Temperature : 10°C to reflux temperature (∼189°C for DMSO).

  • Reaction time : 0.5–10 hours.

Exemplary Protocols

Three embodiments from the patent illustrate optimized conditions:

ParameterEmbodiment 1Embodiment 2Embodiment 3
2-Methyl-3-furanthiol (g) 11.513.022.8
DMSO (g) 9.466.040.0
Temperature (°C) 25Reflux70–75
Time (hours) 1012.5
Yield (%) 70.270.270.2

Post-reaction purification involves normal-pressure distillation to remove dimethyl sulfide and water, followed by vacuum distillation to isolate the disulfide.

Alternative Oxidizing Agents and Historical Methods

Prior to the DMSO method, air oxidation was the primary synthetic route. This method involved bubbling air through a hexane solution of 2-methyl-3-furanthiol for 20 hours, yielding 60.5%. However, its inefficiency and prolonged reaction time led to its replacement by DMSO-based protocols.

Comparative Analysis of Oxidants

OxidantReaction Time (hours)Yield (%)ByproductsScalability
Air (O2_2)2060.5MinimalLow
DMSO0.5–1070.2Dimethyl sulfideHigh

DMSO’s superiority stems from its dual role as a solvent and oxidant, enabling faster kinetics and easier byproduct removal.

Nucleophilic Substitution Routes for Derivative Synthesis

While direct oxidation remains the cornerstone for disulfide production, recent studies have explored nucleophilic substitution reactions to synthesize derivatives. For instance, 2-methyl-3-furyl disulfide reacts with cyclic ethers, amides, and epoxides under alkaline conditions to yield sulfur-containing flavor compounds.

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (e.g., reflux at 189°C) reduce reaction times to 1 hour without compromising yield. At 70–75°C, a 2.5-hour reaction achieves similar efficiency, suggesting flexibility in thermal conditions.

Molar Ratio Effects

A DMSO excess (1:10 molar ratio) ensures complete oxidation but requires post-reaction distillation to recover unreacted DMSO. Lower ratios (1:0.5) suffice for smaller batches but may prolong reaction times.

Analytical Characterization

Spectroscopic Data

  • Infrared (IR) Spectroscopy :

    • 3120 cm1^{-1} (C–H stretch, furan ring).

    • 1585 cm1^{-1} (C=C stretch, furan).

  • Proton NMR (CDCl3_3) :

    • δ 7.25 ppm (biplet, 2H, furan).

    • δ 2.10 ppm (singlet, 6H, methyl).

Gas Chromatography Retention Indices

Column TypeActive PhaseRetention IndexReference
CapillaryCP Sil 8 CB1655
CapillaryDB-51649

Industrial Applications and Scalability

The DMSO method’s scalability is evidenced by its adoption in commercial flavorant production. Key industrial considerations include:

  • Cost : DMSO is reusable, reducing raw material expenses.

  • Safety : Dimethyl sulfide byproduct requires proper ventilation.

  • Purity : Vacuum distillation achieves >95% purity, meeting food-grade standards.

科学的研究の応用

Flavoring Agent in Food Industry

Furfuryl 2-methyl-3-furyl disulfide is recognized for its role as a flavoring agent. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is listed under FEMA Number 4119. Its application in food products is primarily due to its unique aromatic properties, which enhance sensory profiles in various culinary contexts .

Case Studies:

  • Research indicates that this compound can significantly enhance the meaty aroma of fermented products, such as onions when treated with specific fungi (Polyporus umbellatus), providing new avenues for flavor enhancement in vegetarian and vegan foods .
  • A study on novel flavor derivatives synthesized from 2-methyl-3-furyl sulfide derivatives highlighted their use in creating low-risk food preservatives, crucial for food security against microbial infestation .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This property is particularly valuable in food preservation and safety.

Research Findings:

  • Compounds derived from furfuryl disulfide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other foodborne pathogens, indicating potential applications as natural preservatives in food products .
  • The antimicrobial activities were evaluated using disk diffusion tests, showcasing inhibition zones against bacterial strains such as L. monocytogenes and S. aureus, suggesting their viability as food additives to enhance safety .

Analytical Applications

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures, facilitating its study in various applications.

Methodology:

  • A reverse phase HPLC method utilizing acetonitrile and water has been developed for the analysis of this compound, demonstrating scalability for preparative separations and pharmacokinetic studies .

Pharmaceutical Applications

The compound's unique chemical structure allows it to be explored for potential therapeutic applications. Preliminary studies suggest that it may possess anticancer properties, as indicated by its ability to induce apoptosis in leukemia cells through reactive oxygen species production .

  • Research has shown that certain derivatives can induce DNA breakage in human leukemia Jurkat cells, highlighting their potential as anticancer agents .

Summary Table of Applications

Application AreaDescriptionReferences
Flavoring AgentUsed to enhance sensory profiles in food products; evaluated by JECFA
Antimicrobial PropertiesExhibits antibacterial activity against MRSA and other pathogens; potential as a food preservative
Analytical ChemistryAnalyzed via HPLC for separation and identification; scalable method
Pharmaceutical ResearchPotential anticancer properties through apoptosis induction in leukemia cells

作用機序

The mechanism of action of furfuryl 2-methyl-3-furyl disulfide involves its interaction with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .

類似化合物との比較

Structural and Thermochemical Properties

Compound Structure ΔfH° (kJ/mol) ΔsubH° (kJ/mol) ΔvapH° (kJ/mol)
Furfuryl 2-methyl-3-furyl disulfide Furfuryl + 2-methyl-3-furyl groups Not reported Not reported Not reported
Methyl 2-methyl-3-furyl disulfide Methyl + 2-methyl-3-furyl groups -28,653.2 ± 2.8 56.5 ± 1.5 -105.2 ± 1.8
Bis(2-methyl-3-furyl)disulfide Two 2-methyl-3-furyl groups -28,662.57 (average) 62.6 ± 0.5 -105.2 ± 1.8
Difurfuryl disulfide Two furfuryl groups -31,151.3 ± 0.6 58.3 ± 0.3 -105.6 ± 1.4

Key Observations :

  • Methyl 2-methyl-3-furyl disulfide has a higher enthalpy of formation (-28,653.2 kJ/mol) than bis(2-methyl-3-furyl)disulfide, indicating greater thermodynamic stability .
  • Difurfuryl disulfide shows significantly lower enthalpy (-31,151.3 kJ/mol), suggesting distinct reactivity in flavor formation .

Sensory and Flavor Profiles

Compound Aroma Threshold (ppm) Key Aroma Descriptors Applications
This compound Not reported Sulfureous, meaty, onion, roasted beef Meat flavor enhancement, saltiness modulation
Methyl 2-methyl-3-furyl disulfide 1.0% (aroma threshold) Roast meat, savory, metallic nuance Soy sauce aroma Baijiu, saltiness enhancer
Bis(2-methyl-3-furyl)disulfide 0.1 ppb Meaty, caramel-like Cooked meat flavor, off-odor contributor in Baijiu
Difurfuryl disulfide 0.05 ppb Coffee, roasted, sulfury Coffee aroma modulation

Key Observations :

  • Bis(2-methyl-3-furyl)disulfide has an ultra-low threshold (0.1 ppb), making it a potent meat flavorant, but it contributes to off-odors in fermented beverages .

Key Observations :

  • Methyl 2-methyl-3-furyl disulfide shows dual functionality: antimicrobial and saltiness modulation .
  • Bis(2-methyl-3-furyl)disulfide is cytotoxic at higher concentrations, limiting its direct food applications .

Key Observations :

  • This compound’s MSDI-EU (0.24 μg/capita/day) is well below the EFSA threshold, ensuring safety in flavor applications .
  • Methyl 2-methyl-3-furyl disulfide holds GRAS status, facilitating its use in food systems .

生物活性

Furfuryl 2-methyl-3-furyl disulfide (FMDS) is a sulfur-containing compound derived from furan and is noted for its potential biological activities, particularly in antimicrobial and cytotoxic effects. This article reviews the available literature on the biological activity of FMDS, focusing on its antimicrobial properties, cytotoxic effects, and relevant case studies.

FMDS has the molecular formula C6H8O2S2C_6H_8O_2S_2 and a molecular weight of 160.26 g/mol. It is characterized by its disulfide bond, which plays a crucial role in its biological activity. The compound is miscible at room temperature and has been identified in various studies as a flavoring agent with potential health benefits.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of FMDS and its derivatives. The following table summarizes key findings regarding the antimicrobial efficacy of FMDS against various microorganisms:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli20-30Zhang et al., 2021
Staphylococcus aureus18-25Zhang et al., 2021
Listeria monocytogenes15-22Zhang et al., 2021
Bacillus subtilis22-28Zhang et al., 2021
Hafnia alveiSignificant inhibitionHou et al., 2021

The antimicrobial action of FMDS is attributed to its ability to induce DNA breakage and generate reactive oxygen species (ROS), leading to apoptosis in human leukemia Jurkat cells. Studies have shown that FMDS can activate caspase-3, a key player in the apoptotic pathway, thereby promoting cell death in cancerous cells . Additionally, FMDS inhibits biofilm formation and quorum sensing in bacteria, which are critical for bacterial virulence and persistence .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of FMDS on different cell lines. For instance, the compound was shown to have a significant cytotoxic effect on leukemia cells, with an IC50 value indicating effective concentration levels required for cell death . Furthermore, the compound's safety profile was evaluated through subchronic toxicity studies in rats, where the No Observed Adverse Effect Level (NOAEL) was determined to be 1.2 mg/kg body weight per day .

Case Studies

Several case studies have documented the use of FMDS in food preservation due to its antimicrobial properties:

  • Food Preservation : A study demonstrated that incorporating FMDS into food products significantly reduced microbial load, extending shelf life without compromising flavor .
  • Wound Healing Applications : Research indicated that FMDS could be incorporated into hydrogel dressings, enhancing antibacterial activity against common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Q. What are the standard synthetic routes for Furfuryl 2-methyl-3-furyl disulfide, and how are reaction conditions optimized?

The compound is synthesized via reactions between 2-methyl-3-furyl disulfide and cyclic ethers, amides, ketones, or epoxides. Optimization involves adjusting solvent systems, temperature, and catalyst selection. For example, yields are improved by using aprotic solvents (e.g., THF) and maintaining temperatures between 60–80°C. Structural confirmation is achieved via GC-MS and NMR spectroscopy .

Q. What methodologies are employed to assess its antimicrobial activity against foodborne pathogens?

Antimicrobial efficacy is evaluated using agar dilution or broth microdilution methods against strains like Escherichia coli, Staphylococcus aureus, and Aspergillus niger. Minimum inhibitory concentrations (MICs) are determined, with active derivatives (e.g., compounds 3b, 3d) showing MICs ≤ 12.5 µg/mL, outperforming controls like penicillin and amphotericin B .

Q. How is the compound quantified in food matrices using chromatographic techniques?

Gas chromatography (GC) with a hydrogen flame ionization detector (FID) and capillary columns (e.g., DB-5) is standard. Parameters include a column temperature gradient (50°C to 250°C at 5°C/min), split ratios of 75:1, and normalization methods for quantification. Validation follows GB/T11538-2006 protocols .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding to oral mucin, and what analytical tools are used?

Binding mechanisms are studied via fluorescence quenching assays and molecular docking simulations. Sensomics approaches combined with electroencephalography (EEG) map sensory perception changes. For instance, hydrophobic interactions dominate binding, altering flavor release kinetics in oral mucosa .

Q. What strategies resolve contradictions in antimicrobial data across studies (e.g., strain-specific efficacy)?

Discrepancies arise from variations in microbial strain virulence or experimental protocols (e.g., inoculum size, media composition). Meta-analyses using standardized CLSI guidelines and strain genotyping are recommended. For example, Bacillus subtilis shows higher sensitivity (MIC 6.25 µg/mL) compared to Salmonella paratyphi (MIC 25 µg/mL) .

Q. How is the compound’s role in meat aroma elucidated in complex food systems?

Stable isotope dilution assays (SIDA) and aroma extract dilution analysis (AEDA) identify it as a key odorant in cooked meat. In Baijiu, its interaction with kafirin protein reduces pickle-like off-odors, quantified via headspace solid-phase microextraction (HS-SPME) coupled with GC-olfactometry .

Q. What toxicological studies are required for regulatory approval in feed additives?

Subchronic 90-day rodent feeding studies assess NOAEL (No Observed Adverse Effect Level) and histopathological endpoints. For EU compliance, studies must follow EFSA guidelines, with doses ≤ 1.25 mg/kg body weight/day deemed safe for in vivo applications .

Methodological Challenges and Innovations

Q. How are multi-omics approaches applied to study its flavor modulation in fermented products?

Metabolomics (LC-MS) and proteomics (2D gel electrophoresis) track its degradation pathways in soy sauce, while transcriptomics reveals yeast-mediated biotransformation. For example, Saccharomyces cerevisiae upregulates sulfur-metabolizing enzymes, enhancing thiol production .

Q. What advanced separation techniques improve its purification from reaction mixtures?

Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 70:30) achieves >98% purity. Challenges include resolving structural analogs (e.g., methyl furfuryl disulfide), addressed via chiral stationary phases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Furfuryl 2-methyl-3-furyl disulfide
Reactant of Route 2
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